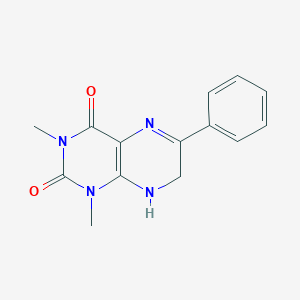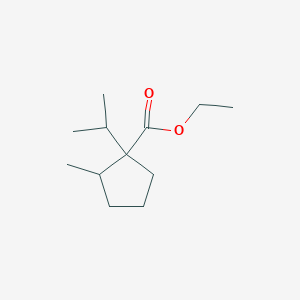amino}-5'-deoxythymidine CAS No. 65174-29-0](/img/structure/B14480905.png)
5'-{[(2-Chloroethyl)carbamoyl](nitroso)amino}-5'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. The unique structure of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes the introduction of the 2-chloroethyl group, followed by the carbamoylation and nitrosation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thymidine analogs.
科学研究应用
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: It is used in studies of DNA replication and repair, as well as in the investigation of cellular responses to DNA damage.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis. The nitroso and carbamoyl groups can form covalent bonds with DNA, leading to the formation of DNA adducts and subsequent cellular responses, such as apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
Similar compounds to 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine include other thymidine analogs, such as:
- 5’-Amino-5’-deoxythymidine
- Iododeoxyuridine
- Fluorodeoxyuridine
Uniqueness
What sets 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine apart from these similar compounds is its unique combination of functional groups, which allows it to form specific interactions with DNA and other biomolecules. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.
属性
CAS 编号 |
65174-29-0 |
|---|---|
分子式 |
C13H18ClN5O6 |
分子量 |
375.76 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN5O6/c1-7-5-18(13(23)16-11(7)21)10-4-8(20)9(25-10)6-19(17-24)12(22)15-3-2-14/h5,8-10,20H,2-4,6H2,1H3,(H,15,22)(H,16,21,23)/t8-,9+,10+/m0/s1 |
InChI 键 |
QAXZUENVHAYRGJ-IVZWLZJFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C(=O)NCCCl)N=O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C(=O)NCCCl)N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



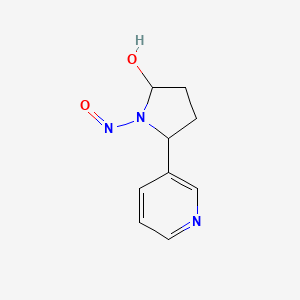
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)


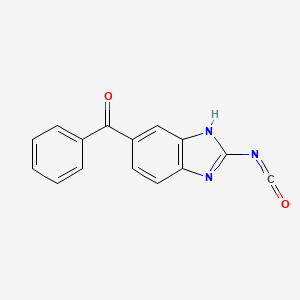
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)

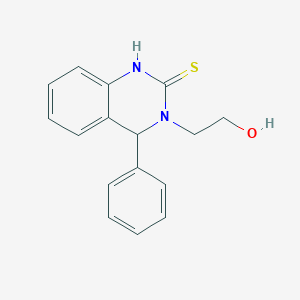

![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)

